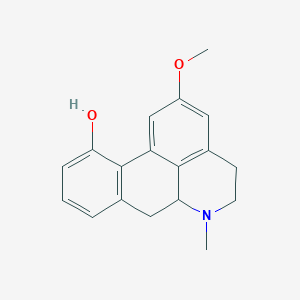
2-Methoxy-11-hydroxyaporphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-11-hydroxyaporphine is a derivative of the aporphine alkaloid family, known for its diverse pharmacological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease and sexual dysfunction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-hydroxyaporphine typically involves the regioselective methylation of 10,11-dihydroxyaporphine. The process begins with the isopropylidenation of apomorphine to form 10,11-(isopropylidenyldioxy)aporphine. This intermediate is then subjected to regioselective opening using trimethylaluminum, followed by methylation with methyl p-toluenesulfonate/NaH to yield 10-methoxy-11-t-butyloxyaporphine. Finally, selective debutylation produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions: 2-Methoxy-11-hydroxyaporphine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as methyl iodide and sodium hydride are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different pharmacological properties .
科学研究应用
Chemistry: It serves as a precursor for synthesizing other aporphine derivatives.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Medicine: It shows promise in treating Parkinson’s disease, sexual dysfunction, and depressive disorders due to its dopaminergic activity
作用机制
The mechanism of action of 2-Methoxy-11-hydroxyaporphine primarily involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This activity is crucial for its therapeutic effects in treating neurological disorders .
相似化合物的比较
Apomorphine: A well-known dopaminergic agonist used in treating Parkinson’s disease.
N-n-propylnorapomorphine: Another derivative with similar dopaminergic activity.
Isoapocodeine: A structurally related compound with potential therapeutic applications
Uniqueness: 2-Methoxy-11-hydroxyaporphine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a dopaminergic agonist. This makes it a valuable compound for developing targeted therapies for neurological disorders .
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3 |
InChI 键 |
UGNGRDRWDHJJJI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793569.png)
![N-{6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-yl}-acetamide](/img/structure/B10793570.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793578.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793583.png)
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B10793602.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793606.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2-phenylacetamide](/img/structure/B10793612.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B10793619.png)
![6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-ylamine](/img/structure/B10793626.png)
![(1R)-2-methyl-2,9-diazapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793632.png)

![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B10793647.png)
